molecular formula C16H17N3O4S B2949851 1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 941887-95-2

1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2949851
CAS No.: 941887-95-2
M. Wt: 347.39
InChI Key: PBJNPOQPXMTJGC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidinone derivative characterized by a 2-hydroxyethyl group at position 1 and a 3-nitrobenzylthio substituent at position 4.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-8-7-18-14-6-2-5-13(14)15(17-16(18)21)24-10-11-3-1-4-12(9-11)19(22)23/h1,3-4,9,20H,2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNPOQPXMTJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps include:

  • Formation of the Pyrimidine Backbone : The cyclopenta[d]pyrimidine structure is formed through condensation reactions involving substituted pyrimidines.
  • Introduction of Functional Groups : The hydroxyl and nitrobenzyl groups are introduced via nucleophilic substitution reactions, which enhance the compound's biological activity.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings suggest that the compound could serve as a potential lead in antibiotic development, especially against multi-drug resistant strains .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with bacterial cell wall synthesis pathways and induce oxidative stress in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study involving the evaluation of this compound against clinical isolates of Staphylococcus aureus demonstrated a significant reduction in bacterial load when administered in vitro, highlighting its potential for treating skin infections .
  • Cancer Cell Line Studies : In a recent study on HeLa cells, treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis, confirming its role as an anticancer agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at four key sites:

Functional GroupReactivity TypeExample ReactionsReagents/Conditions
3-Nitrobenzyl Thioether OxidationConversion to sulfoxide or sulfonemCPBA, H<sub>2</sub>O<sub>2</sub>/AcOH
Hydroxyethyl Group Esterification/AlkylationFormation of acetate or ether derivativesAcCl, NaH/alkyl halides
Nitro Group ReductionConversion to amineH<sub>2</sub>/Pd-C, Fe/HCl
Pyrimidinone Ring Electrophilic SubstitutionHalogenation at C5 or C7NBS, Br<sub>2</sub>/Fe

3.1. Oxidation of Thioether Moiety

The 3-nitrobenzyl thioether undergoes oxidation to form sulfoxide or sulfone derivatives, enhancing polarity and potential bioactivity :
\text{R S R }+\text{Oxidant}\rightarrow \text{R SO R }\(\text{or R SO}_2\text{ R })

  • Conditions : mCPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .

3.2. Nitro Group Reduction

The nitro group is reduced to an amine, enabling further functionalization (e.g., amide coupling) :
Ar NO2+6H++6eAr NH2+2H2O\text{Ar NO}_2+6\text{H}^++6\text{e}^-\rightarrow \text{Ar NH}_2+2\text{H}_2\text{O}

  • Conditions : H<sub>2</sub> (1 atm) with 10% Pd/C in ethanol .

3.3. Hydroxyethyl Group Modification

The hydroxyethyl side chain can be acetylated to improve lipophilicity :
R OH+AcClR OAc+HCl\text{R OH}+\text{AcCl}\rightarrow \text{R OAc}+\text{HCl}

  • Yield : ~85% with pyridine as a base .

Comparative Reactivity of Analogues

Pyrimidine derivatives with similar substituents exhibit distinct reactivities:

Compound TypeKey ReactionBioactivity CorrelationSource
4-ThiophenylpyrimidinonesAntimicrobial via S-oxidationEnhanced membrane permeability
3-Nitrophenyl-thioureasEnzyme inhibitionNitro-to-amine conversion critical
Cyclopenta[d]pyrimidinonesAntitumor activityStability under physiological pH

Stability and Degradation Pathways

  • Hydrolytic Degradation : The pyrimidinone ring is stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH > 9) .

  • Photodegradation : Nitrobenzyl groups undergo photolytic cleavage under UV light (λ = 254 nm) .

Comparison with Similar Compounds

Research Findings and Limitations

Available Data Constraints

No direct pharmacological or pharmacokinetic data for the target compound are provided in the evidence. Comparative analyses rely on structural extrapolation and reported trends for cyclopenta[d]pyrimidinone derivatives.

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